5-Bromopent-4-enoic acid

Medicinal Chemistry ADME Prediction Drug Design

Choose (E)-5-bromopent-4-enoic acid for synthetic programs requiring precise (E)-configured terminal bromoalkene and carboxylic acid pairing. Unlike saturated 5-bromopentanoic acid (no alkene) or chloro-analogs (less reactive C–Cl bond), this compound enables orthogonal diversification: nucleophilic substitution at C–Br, Suzuki-Miyaura cross-coupling to β-heteroaryl-α-alanine scaffolds, catalytic enantioselective bromolactonization (5-exo) to chiral bromolactones, and Grubbs-mediated γ-lactam synthesis. ≥95% purity. Bulk pricing available; global B2B shipping.

Molecular Formula C5H7BrO2
Molecular Weight 179.013
CAS No. 88663-50-7
Cat. No. B2667577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopent-4-enoic acid
CAS88663-50-7
Molecular FormulaC5H7BrO2
Molecular Weight179.013
Structural Identifiers
SMILESC(CC(=O)O)C=CBr
InChIInChI=1S/C5H7BrO2/c6-4-2-1-3-5(7)8/h2,4H,1,3H2,(H,7,8)/b4-2+
InChIKeyHRLPFOBWURFZAS-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopent-4-enoic Acid (CAS 88663-50-7): Technical Specifications and Chemical Identity for Procurement


5-Bromopent-4-enoic acid (CAS 88663-50-7), also designated as (E)-5-bromopent-4-enoic acid, is a terminally brominated, unsaturated C5 carboxylic acid with the molecular formula C5H7BrO2 and a molecular weight of 179.01 g/mol [1]. The compound features a terminal (E)-configured bromoalkene moiety at the C4–C5 position and a free carboxylic acid group, rendering it a versatile bifunctional building block for organic synthesis and medicinal chemistry . Its IUPAC name is 5-bromopent-4-enoic acid, and it is identified by MDL number MFCD20622718 and InChIKey HRLPFOBWURFZAS-DUXPYHPUSA-N [2].

Why Generic Substitution of 5-Bromopent-4-enoic Acid (CAS 88663-50-7) Fails: Structural and Reactivity Constraints


Substituting 5-bromopent-4-enoic acid with in-class analogs or simpler halocarboxylic acids is non-trivial due to its precise (E)-configured terminal bromoalkene and carboxylic acid pairing. The saturated analog 5-bromopentanoic acid lacks the alkene required for cycloaddition, cross-coupling, and lactonization chemistries [1], while the regioisomer 4-bromopent-4-enoic acid exhibits a distinct alkene substitution pattern (C=C(Br)CCC(=O)O vs. C(CC(=O)O)/C=C/Br) that alters its reactivity in transition-metal-catalyzed couplings and intramolecular cyclizations [2]. The chloro-analog 5-chloropent-4-enoic acid possesses a less polarizable C–Cl bond, reducing its utility in nucleophilic substitution and cross-coupling applications relative to the more labile C–Br bond . These structural divergences directly impact synthetic outcomes, making the specific (E)-bromoalkene geometry and terminal bromine placement essential for achieving desired reactivity and stereochemical control [3].

5-Bromopent-4-enoic Acid (CAS 88663-50-7): Quantitative Differentiation Evidence for Scientific Selection


Comparative Lipophilicity (XLogP3) for Bioisosteric Design and ADME Prediction

5-Bromopent-4-enoic acid exhibits an XLogP3 value of 1.2, a moderate lipophilicity that balances membrane permeability with aqueous solubility . This contrasts with the saturated analog 5-bromopentanoic acid, which has a reported XLogP3 of 1.6 , and the non-halogenated parent pent-4-enoic acid, which has an XLogP3 of approximately 0.8 [1]. The 0.4 log unit difference relative to the saturated analog corresponds to a roughly 2.5-fold change in partition coefficient, while the bromine substituent increases lipophilicity by approximately 0.4 log units versus the non-halogenated scaffold.

Medicinal Chemistry ADME Prediction Drug Design

Regioisomeric Distinction in Bromoalkene Substitution Pattern

The target compound is characterized by a terminal (E)-bromoalkene with the SMILES notation C(CC(=O)O)/C=C/Br, placing the bromine atom on the terminal carbon of the alkene [1]. In contrast, the regioisomer 4-bromopent-4-enoic acid features the SMILES C=C(Br)CCC(=O)O, with the bromine attached directly to the internal alkene carbon [2]. This structural divergence results in distinct reactivity profiles: the terminal bromoalkene is more accessible for 5-exo-trig cyclizations and Suzuki-Miyaura cross-couplings at the terminal position, while the internal bromoalkene preferentially undergoes different cyclization modes [3].

Organic Synthesis Cross-Coupling Cyclization

Catalytic Enantioselective Bromolactonization Reactivity

5-Bromopent-4-enoic acid and its 5-alkyl-4(Z)-pentenoic acid derivatives serve as substrates in the first reported catalytic enantioselective bromolactonizations of alkyl-substituted olefinic acids that proceed via 5-exo mode cyclizations [1]. Using a BINOL-derived bifunctional catalyst, these reactions generate lactones bearing a stereogenic C–Br bond with high enantioselectivity, whereas analogous 5-aryl-4-pentenoic acids yield different stereochemical outcomes under the same catalytic conditions [2]. This demonstrates a unique reactivity window for terminal bromoalkene-containing pentenoic acids that is not accessible with aryl-substituted or saturated analogs.

Asymmetric Catalysis Lactonization Chiral Building Blocks

Commercial Availability and Analytical Quality Specification

5-Bromopent-4-enoic acid is commercially available from multiple vendors with a standard purity specification of 95%, accompanied by batch-specific analytical data including NMR, HPLC, and GC as part of the certificate of analysis . In contrast, the regioisomer 4-bromopent-4-enoic acid is less widely stocked and is primarily offered as a custom synthesis item with longer lead times . The non-halogenated parent compound pent-4-enoic acid is widely available but lacks the bromine handle required for cross-coupling applications .

Procurement Quality Control Reproducibility

Patent-Exemplified Utility in Antiviral and Protease Inhibitor Synthesis

5-Bromopent-4-enoic acid is explicitly utilized as a key intermediate in patent US7626022B2 for constructing β-heteroaryl-α-alanine derivatives with potential antiviral activity via Suzuki-Miyaura cross-coupling of the terminal bromoalkene [1]. Additionally, intramolecular cyclization of this compound via Grubbs catalyst yields γ-lactams that serve as intermediates in protease inhibitor synthesis . In contrast, the saturated analog 5-bromopentanoic acid is primarily employed in the synthesis of aminoglycoside resistance inhibitors and topoisomerase IB inhibitors, representing a distinct therapeutic target space .

Antiviral Agents Protease Inhibitors Medicinal Chemistry

Halogen Bond Strength and Leaving Group Ability Relative to Chloro Analog

The C–Br bond in 5-bromopent-4-enoic acid is significantly more reactive in nucleophilic substitution and cross-coupling reactions than the C–Cl bond in 5-chloropent-4-enoic acid due to bromine's higher polarizability and lower bond dissociation energy [1]. Standard bond dissociation energies are approximately 285 kJ/mol for C–Br vs. 327 kJ/mol for C–Cl [2]. This translates to faster SN2 rates and milder reaction conditions for Suzuki-Miyaura couplings when employing the brominated compound, whereas the chloro analog often requires harsher conditions or transition-metal catalysts to achieve comparable conversions .

Nucleophilic Substitution Cross-Coupling SN2 Reactivity

Optimal Research and Industrial Applications for 5-Bromopent-4-enoic Acid (CAS 88663-50-7)


Synthesis of Chiral Bromolactones via Enantioselective 5-Exo Cyclization

5-Bromopent-4-enoic acid serves as a privileged substrate class for the first catalytic enantioselective bromolactonization of alkyl-substituted olefinic acids via 5-exo mode cyclization using a BINOL-derived bifunctional catalyst, enabling access to chiral bromolactones with high enantioselectivity that were previously inaccessible [1].

Construction of β-Heteroaryl-α-alanine Antiviral Derivatives

The terminal bromoalkene undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to construct β-heteroaryl-α-alanine scaffolds, as documented in patent US7626022B2, providing a direct route to potential antiviral agents [2].

Preparation of γ-Lactam Protease Inhibitor Intermediates

Intramolecular cyclization of 5-bromopent-4-enoic acid via Grubbs metathesis catalyst yields γ-lactams, which are key intermediates in the synthesis of protease inhibitors .

Dual-Functional Building Block for Tethering and Conjugation Strategies

The compound's orthogonal functional handles—a nucleophilic substitution site (terminal C–Br) and a carboxylic acid for amide/ester formation—enable sequential diversification in medicinal chemistry programs, where the bromoalkene serves as a masked handle for late-stage cross-coupling or as a leaving group for nucleophilic displacement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.